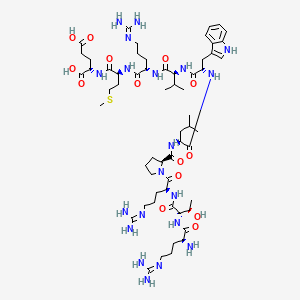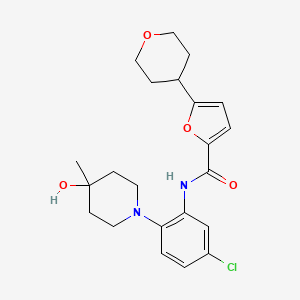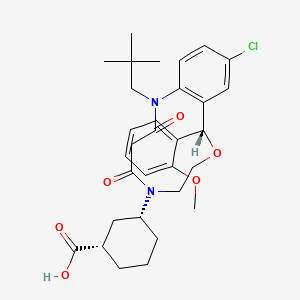
Squalene synthase-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Squalene synthase-IN-2 is a potent inhibitor of squalene synthase, an enzyme that plays a crucial role in the biosynthesis of sterols, including cholesterol. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of hypercholesterolemia and other cholesterol-related disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of squalene synthase-IN-2 typically involves the condensation of specific precursor molecules under controlled conditions. The process often requires the use of catalysts and specific reagents to facilitate the formation of the desired compound. Detailed synthetic routes can vary, but they generally involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound. These methods can be optimized to enhance yield and purity, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Squalene synthase-IN-2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products can include modified versions of the compound with enhanced biological activity or stability .
Applications De Recherche Scientifique
Squalene synthase-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis of sterols and other related compounds. In biology, it serves as a tool to investigate the role of squalene synthase in cellular processes. In medicine, this compound is being explored for its potential to treat hypercholesterolemia and other cholesterol-related disorders. Additionally, it has applications in the pharmaceutical industry as a lead compound for the development of new drugs .
Mécanisme D'action
Squalene synthase-IN-2 exerts its effects by inhibiting the activity of squalene synthase, an enzyme involved in the mevalonate pathway. This inhibition prevents the conversion of farnesyl pyrophosphate to squalene, thereby reducing the synthesis of sterols, including cholesterol. The molecular targets of this compound include the active site of the enzyme, where it binds and blocks the catalytic activity. This inhibition can lead to a decrease in cholesterol levels and has potential therapeutic benefits for conditions related to cholesterol metabolism .
Comparaison Avec Des Composés Similaires
Squalene synthase-IN-2 can be compared with other squalene synthase inhibitors, such as zaragozic acids and other synthetic inhibitors. While these compounds share a similar mechanism of action, this compound is unique in its specific binding affinity and potency. Similar compounds include zaragozic acid A, zaragozic acid B, and other synthetic inhibitors that target the same enzyme .
Conclusion
This compound is a significant compound with diverse applications in scientific research and potential therapeutic uses. Its ability to inhibit squalene synthase makes it a valuable tool for studying cholesterol biosynthesis and developing treatments for cholesterol-related disorders. The compound’s unique properties and effectiveness set it apart from other similar inhibitors, highlighting its importance in the field of biochemistry and pharmacology.
Propriétés
Formule moléculaire |
C31H39ClN2O6 |
|---|---|
Poids moléculaire |
571.1 g/mol |
Nom IUPAC |
(1S,3R)-3-[(10S)-13-chloro-2-(2,2-dimethylpropyl)-10-(2-methoxyphenyl)-3,5-dioxo-9-oxa-2,6-diazabicyclo[9.4.0]pentadeca-1(11),12,14-trien-6-yl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C31H39ClN2O6/c1-31(2,3)19-34-25-13-12-21(32)17-24(25)29(23-10-5-6-11-26(23)39-4)40-15-14-33(27(35)18-28(34)36)22-9-7-8-20(16-22)30(37)38/h5-6,10-13,17,20,22,29H,7-9,14-16,18-19H2,1-4H3,(H,37,38)/t20-,22+,29+/m0/s1 |
Clé InChI |
CJHFRTFWDPUFCC-APLXEUBXSA-N |
SMILES isomérique |
CC(C)(C)CN1C(=O)CC(=O)N(CCO[C@@H](C2=C1C=CC(=C2)Cl)C3=CC=CC=C3OC)[C@@H]4CCC[C@@H](C4)C(=O)O |
SMILES canonique |
CC(C)(C)CN1C(=O)CC(=O)N(CCOC(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3OC)C4CCCC(C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)
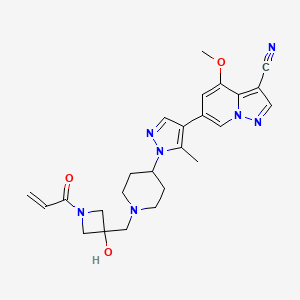
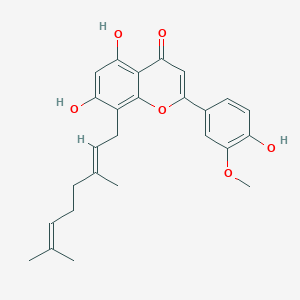
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
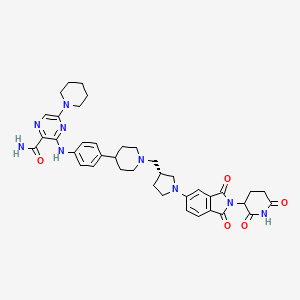
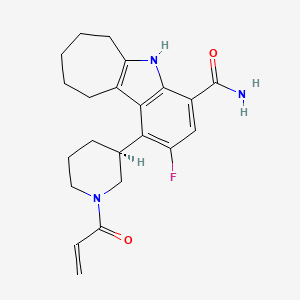
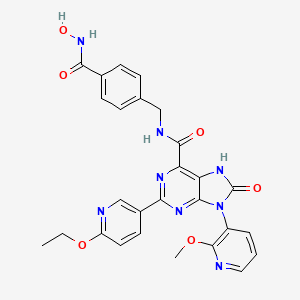
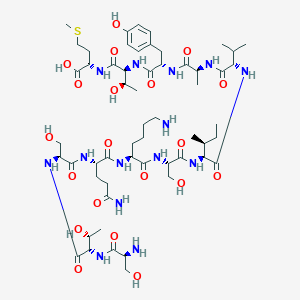

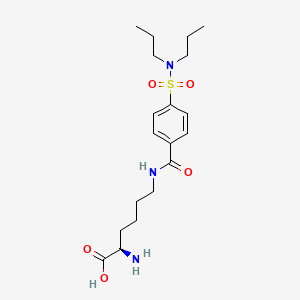
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
